molecular formula C15H20N2O5 B14632079 methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate CAS No. 56120-14-0

methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate

Cat. No.: B14632079
CAS No.: 56120-14-0
M. Wt: 308.33 g/mol
InChI Key: CJZOYKZYPHUDRB-UHFFFAOYSA-N
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Description

Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate typically involves the esterification of beta-alanylalanine with methyl alcohol in the presence of a benzyloxycarbonyl protecting group. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various intermediates and products. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

56120-14-0

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoate

InChI

InChI=1S/C15H20N2O5/c1-11(14(19)21-2)17-13(18)8-9-16-15(20)22-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

CJZOYKZYPHUDRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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